
3,7-Dichloro-10-methyl-10H-phenoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dichloro-10-methyl-10H-phenoxazine is a chemical compound with the molecular formula C13H9Cl2NO. It belongs to the phenoxazine family, which is known for its diverse applications in various fields such as material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound is characterized by its unique structure, which includes two chlorine atoms and a methyl group attached to the phenoxazine core.
Vorbereitungsmethoden
The synthesis of 3,7-Dichloro-10-methyl-10H-phenoxazine typically involves the chlorination of 10-methyl-10H-phenoxazine. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 3 and 7 positions. Industrial production methods may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent .
Analyse Chemischer Reaktionen
3,7-Dichloro-10-methyl-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,7-Dichloro-10-methyl-10H-phenoxazine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Phenoxazine derivatives, including this compound, have shown promise in chemotherapy due to their ability to intercalate with DNA and inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of 3,7-Dichloro-10-methyl-10H-phenoxazine involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate with DNA, disrupting its structure and function. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, it can interact with enzymes involved in oxidative stress, providing antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
3,7-Dichloro-10-methyl-10H-phenoxazine can be compared with other phenoxazine derivatives such as:
10H-Phenoxazine: The parent compound without any substituents.
3,7-Di-tert-butyl-10H-phenoxazine: A derivative with tert-butyl groups instead of chlorine atoms.
10-Methyl-10H-phenoxazine: A derivative with only a methyl group and no chlorine atoms.
The presence of chlorine atoms in this compound makes it more reactive and provides unique properties compared to its analogs .
Eigenschaften
CAS-Nummer |
72403-91-9 |
|---|---|
Molekularformel |
C13H9Cl2NO |
Molekulargewicht |
266.12 g/mol |
IUPAC-Name |
3,7-dichloro-10-methylphenoxazine |
InChI |
InChI=1S/C13H9Cl2NO/c1-16-10-4-2-8(14)6-12(10)17-13-7-9(15)3-5-11(13)16/h2-7H,1H3 |
InChI-Schlüssel |
JXLAOOBBPXEELO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)Cl)OC3=C1C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


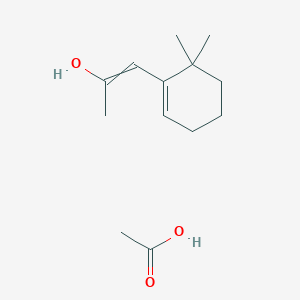
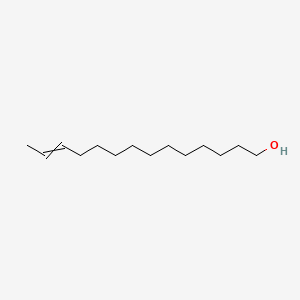
![2-{2-[4-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]-1,3-oxazolidin-3-yl}ethan-1-ol](/img/structure/B14464389.png)
![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol](/img/structure/B14464392.png)

![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine](/img/structure/B14464401.png)
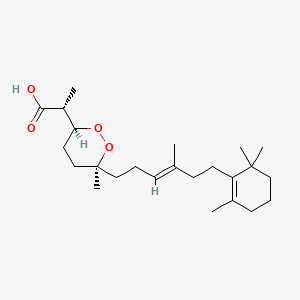
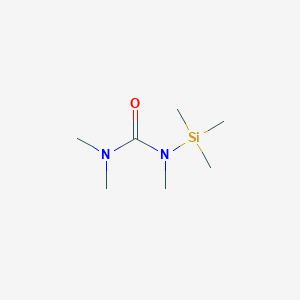
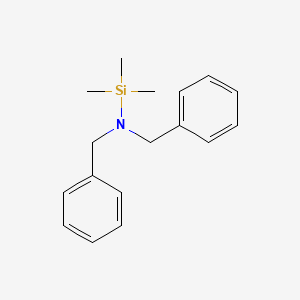
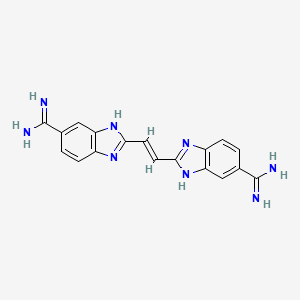
![2-Methyl-4-[(2-methylanilino)methyl]aniline](/img/structure/B14464427.png)
![1H-Pyrido[3,2-c][1,2]diazepine](/img/structure/B14464429.png)
![2-[(2-Chlorophenyl)methyl]-1-methylpyrrolidine](/img/structure/B14464436.png)
![{6-[2-(2-Aminoethyl)phenyl]-2H-1,3-benzodioxol-5-yl}methanol](/img/structure/B14464453.png)
